molecular formula C16H14Cl2N4O8S2 B14228125 3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} CAS No. 759455-32-8

3,3'-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid}

Cat. No.: B14228125
CAS No.: 759455-32-8
M. Wt: 525.3 g/mol
InChI Key: XGDZZBFDOAZUPI-UHFFFAOYSA-N
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Description

3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} is a complex organic compound that features both diazene and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} typically involves the following steps:

    Formation of the Diazene Linkage: This step involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled to form the diazene linkage.

    Chloroacetylation: The diazene-linked compound is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as pyridine.

    Sulfonation: The final step involves the sulfonation of the chloroacetylated compound using fuming sulfuric acid or sulfur trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amine derivatives.

    Substitution: The chloroacetyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(E)-Diazene-1,2-Diylbis{6-[(Chloroacetyl)amino]benzenesulfonic Acid} involves its interaction with specific molecular targets:

Properties

CAS No.

759455-32-8

Molecular Formula

C16H14Cl2N4O8S2

Molecular Weight

525.3 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-5-[[4-[(2-chloroacetyl)amino]-3-sulfophenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C16H14Cl2N4O8S2/c17-7-15(23)19-11-3-1-9(5-13(11)31(25,26)27)21-22-10-2-4-12(20-16(24)8-18)14(6-10)32(28,29)30/h1-6H,7-8H2,(H,19,23)(H,20,24)(H,25,26,27)(H,28,29,30)

InChI Key

XGDZZBFDOAZUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)NC(=O)CCl)S(=O)(=O)O)S(=O)(=O)O)NC(=O)CCl

Origin of Product

United States

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